molecular formula C14H10ClN3O2S2 B2510205 5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 886917-62-0

5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2510205
CAS RN: 886917-62-0
M. Wt: 351.82
InChI Key: AHWFXYIGGJGCTQ-UHFFFAOYSA-N
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Description

This compound is also known as Rivaroxaban . It is an orally active direct factor Xa (FXa) inhibitor drug developed by Bayer and approved by the United States Food and Drug Administration (USFDA) during July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Rivaroxaban involves several key components. The process starts with the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . This is followed by the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The Rivaroxaban is then isolated by designing the crystallization in the same reaction pot using a specific combination of acetonitrile and methanol as anti-solvents .


Molecular Structure Analysis

The molecular structure of Rivaroxaban is represented by the formula C19H18ClN3O5S . It is a synthetic organic compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban include condensation and reduction reactions . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .


Physical And Chemical Properties Analysis

Rivaroxaban has a molecular weight of 435.88 . It contains not less than 98.0% and not more than 102.0% of Rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .

Mechanism of Action

Rivaroxaban acts as a direct factor Xa (FXa) inhibitor . This mechanism of action helps in the prevention and treatment of various thromboembolic diseases .

Safety and Hazards

The synthesis process of Rivaroxaban is designed to avoid the use of hazardous chemicals . Potential impurities that arise during the reaction at various stages and carry-over impurities from starting materials are controlled selectively by designing reaction conditions and tuning the crystallization parameters .

Future Directions

As an important anticoagulant, Rivaroxaban has a significant role in the treatment of various thromboembolic diseases . Future research may focus on improving the synthesis process, exploring new therapeutic applications, and understanding the drug’s long-term safety and efficacy.

properties

IUPAC Name

5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c1-21-9-4-2-8(3-5-9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWFXYIGGJGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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